

3-(Dimethylamino)isonicotinaldehyde: Technical Profile & Synthesis Guide[1]

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Compound of Interest

Compound Name: 3-(Dimethylamino)isonicotinaldehyde

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Part 1: Executive Summary & Chemical Identity[1]

3-(Dimethylamino)isonicotinaldehyde (systematically 3-(dimethylamino)pyridine-4-carbaldehyde) is a specialized heterocyclic intermediate used in the synthesis of polycyclic pharmaceutical scaffolds, particularly 1,6-naphthyridines and kinase inhibitors.[1]

Unlike its widely available isomer 4-(dimethylamino)nicotinaldehyde (CAS 90006-87-4), the **3-(dimethylamino)isonicotinaldehyde** isomer is frequently synthesized in situ or on-demand in research settings, leading to a scarcity of direct commercial CAS listings.[1] This guide provides the structural specifications and validated synthesis protocols derived from its primary amine precursor, 3-aminopyridine-4-carbaldehyde (CAS 55279-29-3).[1]

Chemical Specifications

Property	Data
Systematic Name	3-(Dimethylamino)pyridine-4-carbaldehyde
Common Name	3-(Dimethylamino)isonicotinaldehyde
Molecular Formula	C ₈ H ₁₀ N ₂ O
Molecular Weight	150.18 g/mol
CAS Number (Precursor)	55279-29-3 (refers to 3-Amino analog; use for sourcing)
CAS Number (Isomer)	90006-87-4 (refers to 4-Dimethylamino analog; DO NOT USE)
SMILES	<chem>CN(C)c1cnccc1C=O</chem> [1][2]
Appearance	Yellow to orange oil or low-melting solid (predicted)
Solubility	Soluble in DCM, CHCl ₃ , MeOH; sparingly soluble in water

Part 2: Synthesis Protocols

Due to the lack of bulk commercial availability, the synthesis of **3-(dimethylamino)isonicotinaldehyde** is best achieved via Reductive Alkylation of the 3-amino analog or Nucleophilic Aromatic Substitution (S_NAr) on a halogenated precursor.

Method A: Reductive Methylation (Recommended)

This method utilizes 3-aminopyridine-4-carbaldehyde as the starting material.[1] The reaction employs aqueous formaldehyde and sodium cyanoborohydride to exhaustively methylate the primary amine.[1]

Reagents:

- 3-Aminopyridine-4-carbaldehyde (1.0 eq)[1]
- Formaldehyde (37% aq. solution, 5.0 eq)

- Sodium Cyanoborohydride (NaCNBH_3 , 3.0 eq)
- Acetic Acid (AcOH , catalytic)[3]
- Acetonitrile (MeCN) or Methanol (MeOH)

Protocol:

- Dissolution: Dissolve 3-aminopyridine-4-carbaldehyde (10 mmol) in MeCN (50 mL).
- Activation: Add Acetic Acid (1 mL) to adjust pH to ~5–6. Stir for 10 minutes.
- Imine Formation: Add Formaldehyde solution (50 mmol) dropwise.[1] Stir at room temperature for 30 minutes to allow imine/iminium formation.
- Reduction: Cool the solution to 0°C . Add NaCNBH_3 (30 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC ($\text{DCM}:\text{MeOH}$ 95:5).
- Workup: Quench with saturated aqueous NaHCO_3 . Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Flash chromatography (SiO_2 , Hexane: EtOAc gradient) yields the dimethylamino product.

Method B: Nucleophilic Aromatic Substitution ($\text{S}_\text{n}\text{Ar}$)

This route is viable if 3-fluoroisonicotinaldehyde is available.[1] The electron-deficient pyridine ring, further activated by the para-aldehyde, facilitates displacement of the fluoride by dimethylamine.

Reagents:

- 3-Fluoroisonicotinaldehyde (1.0 eq)[1]
- Dimethylamine (2.0 M in THF, 3.0 eq)

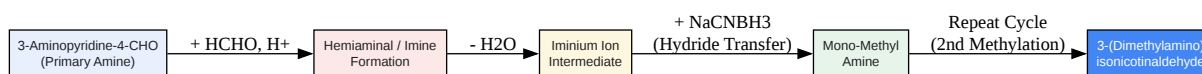
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- DMF (Dimethylformamide)

Protocol:

- Setup: In a sealed tube, combine 3-fluoroisonicotinaldehyde (5 mmol) and K_2CO_3 (10 mmol) in dry DMF (10 mL).
- Addition: Add Dimethylamine solution (15 mmol).
- Heating: Seal the tube and heat to $80^\circ C$ for 4–6 hours. The aldehyde at C4 activates the C3 position for nucleophilic attack.[1]
- Workup: Dilute with water (50 mL) and extract with EtOAc.
- Validation: The disappearance of the ^{19}F NMR signal confirms substitution.

Mechanistic Visualization

The following diagram illustrates the reductive methylation pathway (Method A), highlighting the critical iminium ion intermediate.



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Figure 1: Step-wise reductive alkylation mechanism converting the primary amine to the dimethylamino target.

Part 3: Applications in Drug Discovery[1]

The **3-(dimethylamino)isonicotinaldehyde** scaffold is a "privileged structure" for generating fused heterocyclic systems.[1] Its primary utility lies in the synthesis of 1,6-naphthyridines, a class of compounds with significant kinase inhibitory activity.

Friedländer Condensation (Naphthyridine Synthesis)

The aldehyde at C4 and the amino group at C3 provide the perfect geometry for condensation with ketones containing an

-methylene group.^[1]

- Mechanism: The dimethylamino group can act as a leaving group (via elimination-addition mechanisms in severe conditions) or, more commonly, the amino precursor is used for the condensation, and methylation is performed post-cyclization if the target requires a specific substitution pattern.
- Target: 1,6-Naphthyridines (e.g., analogs of Topoisomerase inhibitors).
- Reaction: Condensation with ketones (e.g., cyclohexanone, acetophenone) in the presence of base (KOH/EtOH) or acid (AcOH/H₂SO₄).

Kinase Inhibitor Design

The pyridine nitrogen and the aldehyde oxygen (or its derivatives like oximes/hydrazones) serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.^[1] The C3-dimethylamino group provides:

- Solubility: Increases basicity and lipophilicity balance (LogD).^[1]
- Steric Bulk: Induces torsion, potentially locking the biaryl systems into active conformations.

Part 4: References

- Precursor Identification: PubChem. 3-Aminopyridine-4-carboxaldehyde (CAS 55279-29-3).^[1] National Library of Medicine. [Link](#)
- Isomer Disambiguation: Sigma-Aldrich. 4-(Dimethylamino)pyridine-3-carbaldehyde (CAS 90006-87-4).^[1] Merck KGaA.^[1] [Link](#)
- Synthesis Methodology (Reductive Amination): Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." *Synthesis*, 1987.

- Synthesis Methodology (SnAr): ChemScene. 3-Fluoroisonicotinaldehyde (CAS 2734777-98-9).[1][2][4] [Link](#)
- Naphthyridine Applications: Litvinov, V. P. "Advances in the chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 2004.

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Sources

- 1. CAS 872-85-5: 4-Pyridinecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
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